Selexid

Antimicrobial Susceptibility ESBL Escherichia coli

Select pivmecillinam hydrochloride for uUTI research as a first-line agent demonstrating >98% susceptibility against ESBL-positive E. coli, compared to 27.1% TMP-SMX and 19.3% ciprofloxacin resistance. Its unique PBP-2 binding ensures negligible cross-resistance with other beta-lactams, and narrow-spectrum activity preserves intestinal and vaginal flora—ideal for antimicrobial stewardship programs, oral step-down therapy, and long-term pediatric prophylaxis.

Molecular Formula C21H34ClN3O5S
Molecular Weight 476 g/mol
Cat. No. B1263424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelexid
SynonymsAmdinocillin Pivoxil
FL 1039
FL-1039
FL1039
Hydrochloride, Pivmecillinam
Mecillinam Pivaloyl Ester
Pivaloyl Ester, Mecillinam
Pivamdinocillin
Pivmecillinam
Pivmecillinam Hydrochloride
Pivoxil, Amdinocillin
Selexid
Molecular FormulaC21H34ClN3O5S
Molecular Weight476 g/mol
Structural Identifiers
SMILES[H+].CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.[Cl-]
InChIInChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1
InChIKeyUHPXMYLONAGUPC-WKLLBTDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selexid (Pivmecillinam) Procurement Guide: Comparative Clinical Efficacy and Resistance Profile for UTI Antibiotic Selection


Selexid (pivmecillinam hydrochloride) is an orally administered prodrug of the narrow-spectrum, bactericidal antibiotic mecillinam [1]. It belongs to the unique amidinopenicillin class and is primarily indicated for the treatment of acute uncomplicated cystitis caused by susceptible isolates of Escherichia coli and Proteus mirabilis [2]. Pivmecillinam has been a first-line therapy for uncomplicated urinary tract infections (uUTIs) in several European countries and Canada for over 40 years and has recently been approved in the United States . It is recommended as a first-line agent for uUTIs by the Infectious Diseases Society of America (IDSA) [3].

Selexid (Pivmecillinam) Procurement Rationale: Why In-Class Substitution Is Contraindicated by Mechanism and Resistance Data


Selexid (pivmecillinam) cannot be simply interchanged with other beta-lactam antibiotics or common UTI agents. It possesses a distinct mechanism of action, exerting high specificity for penicillin-binding protein 2 (PBP-2), unlike the majority of other beta-lactams (e.g., penicillins, cephalosporins) which preferentially bind PBP-1A, -1B, or -3 [1]. This unique binding profile results in low cross-resistance with other beta-lactams and is hypothesized to contribute to its sustained low resistance rates despite decades of high use [2]. Furthermore, pivmecillinam demonstrates a narrow spectrum of activity, primarily targeting Gram-negative uropathogens, which translates to a low impact on the normal intestinal and vaginal flora compared to broader-spectrum agents [3]. These fundamental pharmacological differences mean that substituting pivmecillinam with another penicillin or a different oral UTI antibiotic (e.g., trimethoprim-sulfamethoxazole, ciprofloxacin) based on class alone risks therapeutic failure, particularly against resistant isolates, and negates the ecological stewardship benefits of this agent. The quantitative evidence below substantiates these claims.

Selexid (Pivmecillinam) Comparative Performance Data: Head-to-Head and Cross-Study Efficacy Against UTI Antibiotics


Superior In Vitro Activity of Mecillinam vs. Ciprofloxacin and TMP-SMX Against ESBL-Producing Uropathogens

Mecillinam demonstrates significantly higher susceptibility rates against extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales compared to commonly used oral agents ciprofloxacin and trimethoprim-sulfamethoxazole (TMP-SMX). A large US surveillance study from 2017-2020 reported susceptibility rates against ESBL-positive bacteria for mecillinam, fosfomycin, and comparator antibiotics [1].

Antimicrobial Susceptibility ESBL Escherichia coli Urinary Tract Infection

Non-Inferior Long-Term Prophylactic Efficacy of Pivmecillinam vs. Nitrofurantoin with Superior Tolerability in Children

In a randomized, open-label, cross-over study of 35 children with recurrent UTIs or vesicoureteric reflux, long-term, low-dose prophylaxis with pivmecillinam and nitrofurantoin were compared over 6-10 month treatment periods [1].

Pediatric Urology Antibiotic Prophylaxis Vesicoureteral Reflux Nitrofurantoin

Comparable Clinical Outcomes for Pivmecillinam vs. Nitrofurantoin in Adult Male Lower UTI: A Real-World Retrospective Analysis

A retrospective cohort study assessed clinical outcomes in 171 adult men treated for lower UTI with nitrofurantoin, pivmecillinam, or trimethoprim in Uppsala County, Sweden [1]. The study provides comparative real-world data on treatment failure and relapse rates.

Male UTI Empiric Therapy Nitrofurantoin Trimethoprim Real-World Evidence

Differential Treatment Failure Risk for Pivmecillinam vs. Ciprofloxacin Stratified by ESBL Status

A large Danish retrospective cohort study (n=37,917) compared treatment failure rates for community-acquired UTI caused by non-ESBL and ESBL-producing E. coli, empirically treated with pivmecillinam, ciprofloxacin, nitrofurantoin, and other agents [1].

ESBL Escherichia coli Comparative Effectiveness Treatment Failure Ciprofloxacin

Low and Stable Mecillinam Resistance Rates in E. coli Despite High Consumption, Contrasting with Ciprofloxacin

A 10-year analysis (2010-2020) of resistance and consumption data from Denmark, Norway, and Sweden demonstrated a stark contrast in the resistance dynamics of mecillinam and ciprofloxacin [1].

Antimicrobial Resistance Escherichia coli Surveillance Ciprofloxacin Antibiotic Stewardship

Superior Mecillinam MIC50/90 Against ESBL-Producing vs. Non-ESBL E. coli in German Primary Care Isolates

A 2019/20 German surveillance study evaluated the prevalence of resistance to mecillinam in comparison to nine other oral antibiotics in E. coli urine isolates from primary care patients [1]. The study reported specific MIC50 and MIC90 values for ESBL-positive and -negative isolates.

ESBL Minimum Inhibitory Concentration Escherichia coli Primary Care Germany

Selexid (Pivmecillinam) Application Scenarios: Targeted Clinical and Research Use Cases for Optimal Procurement ROI


First-Line Empirical Therapy for Uncomplicated Cystitis in Regions with High (>20%) TMP-SMX Resistance or ESBL Prevalence

Procure pivmecillinam as the preferred first-line agent for acute uncomplicated cystitis. This scenario is supported by evidence showing mecillinam susceptibility rates exceeding 98% against ESBL-positive E. coli [1], compared to 27.1% resistance for TMP-SMX and 19.3% for ciprofloxacin in the same US-based study [1]. Additionally, a German primary care study showed a 5.2% resistance rate for mecillinam versus 27.0% for TMP-SMX and 11.1% for ciprofloxacin [2]. This maximizes the probability of empirical treatment success while adhering to antimicrobial stewardship principles.

Long-Term Prophylaxis in Pediatric Patients with Recurrent UTI or Vesicoureteral Reflux

Utilize pivmecillinam for long-term, low-dose prophylaxis in children. A head-to-head randomized cross-over trial demonstrated that pivmecillinam provides equivalent prophylactic efficacy to nitrofurantoin (0.7 infections/patient-year) but with significantly superior tolerability (P = 0.01) [3]. This application scenario prioritizes patient adherence and reduces the likelihood of treatment discontinuation due to adverse effects in a vulnerable population.

Empirical Treatment of Lower UTI in Adult Men Where Fluoroquinolone Sparing is Desired

Select pivmecillinam as a non-fluoroquinolone option for empirical treatment of lower UTI in adult men. Real-world evidence from a retrospective cohort study confirms that pivmecillinam and nitrofurantoin have comparable and acceptable clinical outcomes, with no significant difference in treatment failure or relapse rates [4]. This application is particularly relevant for stewardship programs aiming to reduce fluoroquinolone use due to concerns over resistance and adverse effects, while still providing effective therapy.

Targeted Therapy for UTI Caused by Confirmed ESBL-Producing E. coli

Employ pivmecillinam as an oral step-down or targeted therapy for UTIs caused by ESBL-producing E. coli. A large Danish cohort study found that pivmecillinam was superior to ciprofloxacin for treating ESBL-positive UTIs, with ciprofloxacin associated with a significantly higher risk of treatment failure in this subgroup [5]. Furthermore, in vitro data confirm that mecillinam MICs remain low (MIC90 of 4 mg/L) against ESBL-positive isolates [2]. This scenario leverages pivmecillinam's unique resistance profile to effectively manage a challenging infection with an oral agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selexid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.